molecular formula C28H27BrN2O5S B3006276 2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid CAS No. 2248274-58-8

2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid

Cat. No. B3006276
M. Wt: 583.5
InChI Key: BNKLFTCADPAZHI-UHFFFAOYSA-N
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Description

The compound you’re interested in is a complex organic molecule that contains several functional groups and structural features, including a bromo-thiazole ring, a fluorenylmethoxycarbonyl group, and an azaspiro ring system . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing different parts of the molecule. For instance, the bromo-thiazole ring could be synthesized from commercially available building blocks via S oxidation/S-N coupling approach . The fluorenylmethoxycarbonyl group might be introduced through a carbonylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromo-thiazole ring, the fluorenylmethoxycarbonyl group, and the azaspiro ring system . The bromo-thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the bromo-thiazole ring could undergo nucleophilic substitution reactions . The fluorenylmethoxycarbonyl group might be susceptible to hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the bromo-thiazole ring could increase the compound’s polarity and influence its solubility in different solvents .

Scientific Research Applications

Antimicrobial Agents

A study has demonstrated that compounds related to 1-oxa-4-thiaspiro[4.4]nonan-2-one, which shares structural similarities with the compound , exhibit significant antimicrobial activities. These spiroheterocyclic compounds, including derivatives like spiropyrano[2,3-d]thiazol[4]ium perchlorate, have been tested and shown effectiveness against microbial agents (Al-Ahmadi & El-zohry, 1995).

Antiviral Evaluation

New series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which are structurally akin to the compound of interest, have shown promising antiviral activity. Notably, some of these compounds have demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın, Loy, Stevaert, & Naesens, 2020).

Cytotoxic and Apoptotic Effects

Another study found that certain derivatives of [4‐(adamantane‐1‐carboxamido)‐8‐nonsubstituted/substituted‐3‐oxo‐1‐thia‐4‐azas‐piro[4.5]decane‐2‐yl]acetic acid exhibited cytotoxicity against various human carcinoma cell lines and induced apoptosis. This implies potential applications in cancer research and treatment (Turk-Erbul, Karaman, Duran, Ozbil, Ozden, & Goktas, 2021).

Anticancer and Antimicrobial Agents

Compounds based on 2,7-dichloro-9H-fluorene, another structurally related compound, have shown significant antimicrobial activity against multidrug-resistant strains and cytotoxic activity against cancer cell lines. This highlights the potential of such compounds in developing new therapeutic agents (Hussein, Alsantali, Morad, Obaid, Altass, Sayqal, Abourehab, Elkhawaga, Aboraia, & Ahmed, 2020).

Anti-Inflammatory and Analgesic Activities

Related thiazole derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities, indicating potential therapeutic applications in treating inflammation and pain (Attimarad & Bagavant, 1999).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Given the wide range of biological activities exhibited by thiazoles , this compound could be a potential candidate for drug development.

properties

IUPAC Name

2-[[8-(4-bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27BrN2O5S/c29-23-16-37-25(30-23)28(36-15-24(32)33)12-13-31(27(17-28)10-5-11-27)26(34)35-14-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,16,22H,5,10-15,17H2,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKLFTCADPAZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)(C6=NC(=CS6)Br)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid

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